

Spectroscopic Data of N-methyloxepan-4-amine: A Technical Overview

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Compound of Interest		
Compound Name:	N-methyloxepan-4-amine	
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Executive Summary

This document addresses the request for a comprehensive technical guide on the spectroscopic data (NMR, IR, MS) of **N-methyloxepan-4-amine**. Following a thorough search of publicly available scientific databases and chemical supplier catalogs, it has been determined that detailed experimental spectroscopic data for this specific compound is not readily available. While related structures and isomers are documented, the specific spectral characteristics of **N-methyloxepan-4-amine** have not been published in the resources accessed.

This guide outlines the expected spectroscopic features of **N-methyloxepan-4-amine** based on general principles of organic spectroscopy and data from analogous structures. It also provides a hypothetical experimental workflow for acquiring the necessary data, should the compound be synthesized.

Introduction to N-methyloxepan-4-amine

N-methyloxepan-4-amine is a saturated heterocyclic compound. Its structure consists of a seven-membered oxepane ring, with a methylamino group attached to the fourth carbon atom. The presence of the amine functional group and the heterocyclic scaffold makes it a potential building block in medicinal chemistry and materials science. However, the lack of published data suggests it is a novel or not widely studied compound.



Predicted Spectroscopic Data

In the absence of experimental data, the following sections predict the key spectroscopic features of **N-methyloxepan-4-amine** based on the analysis of its functional groups and overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

- N-CH₃: A singlet would be expected for the methyl group attached to the nitrogen, likely appearing in the range of 2.2-2.6 ppm.
- N-H: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically in the range of 1.0-3.0 ppm.
- CH-N: The proton on the carbon attached to the amine would likely appear as a multiplet in the range of 2.5-3.5 ppm.
- Oxepane Ring Protons: The methylene protons of the oxepane ring would exhibit complex multiplets due to spin-spin coupling and diastereotopicity, with chemical shifts ranging from approximately 1.5 to 3.8 ppm. Protons adjacent to the oxygen atom would be shifted further downfield.

13C NMR:

- N-CH₃: A signal for the N-methyl carbon would be expected around 30-40 ppm.
- C-N: The carbon atom of the oxepane ring bonded to the nitrogen would appear in the range of 50-60 ppm.
- Oxepane Ring Carbons: The other carbon atoms of the oxepane ring would have signals in the aliphatic region, with those adjacent to the oxygen atom (C2 and C7) appearing further downfield (approximately 65-75 ppm) compared to the others.

Infrared (IR) Spectroscopy



The IR spectrum of **N-methyloxepan-4-amine** is expected to show the following characteristic absorption bands:

Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibration Type
N-H	3300-3500 (weak to medium, broad)	Stretch
C-H (aliphatic)	2850-3000	Stretch
C-N	1000-1250	Stretch
C-O-C	1070-1150	Stretch

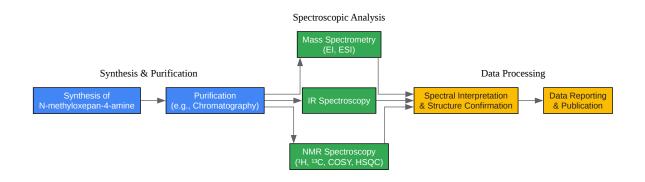
Mass Spectrometry (MS)

- Molecular Ion (M⁺): The nominal molecular weight of **N-methyloxepan-4-amine** (C₇H₁₅NO) is 129. The molecular ion peak would be expected at m/z = 129.
- Fragmentation: Common fragmentation pathways would likely involve the loss of the methyl group, cleavage of the oxepane ring, and fragmentation initiated by the nitrogen atom. Key fragments might include peaks corresponding to [M-15]⁺ (loss of CH₃) and fragments resulting from alpha-cleavage adjacent to the nitrogen.

Proposed Experimental Workflow

To obtain the spectroscopic data for **N-methyloxepan-4-amine**, the following experimental workflow is proposed, assuming the successful synthesis of the compound.





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Caption: Proposed experimental workflow for the synthesis and spectroscopic characterization of **N-methyloxepan-4-amine**.

Detailed Methodologies

- Nuclear Magnetic Resonance (NMR):
 - Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
 - Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
 Standard 1D experiments should be supplemented with 2D experiments like COSY
 (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: The spectrum can be obtained from a neat liquid film (if the compound is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet if the compound is a solid.



- Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer to record the spectrum, typically over a range of 4000-400 cm⁻¹.
- Mass Spectrometry (MS):
 - Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).
 - Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
 - Analysis: Obtain a full scan mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

While experimental spectroscopic data for **N-methyloxepan-4-amine** is not currently available in the public domain, this guide provides a predictive overview of its expected spectral characteristics and a clear workflow for its empirical determination. The synthesis and characterization of this compound would represent a valuable contribution to the field, and the data, once obtained, would be crucial for its future applications in research and development. Researchers interested in this molecule are encouraged to undertake its synthesis and spectroscopic analysis to fill the existing data gap.

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